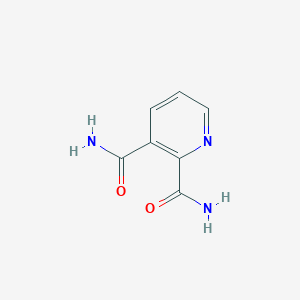

Pyridine-2,3-dicarboxamide

Description

The exact mass of the compound Pyridine-2,3-dicarboxamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine-2,3-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-2,3-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine-2,3-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVCXRMYJNMDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342133 | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4663-94-9 | |

| Record name | 2,3-Pyridinedicarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4663-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2,3-dicarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridine-2,3-dicarboxamide from Quinolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of pyridine-2,3-dicarboxamide, a valuable scaffold in medicinal chemistry and materials science, starting from the readily available precursor, quinolinic acid. This document details the most common and effective synthetic route, including step-by-step experimental protocols, quantitative data, and a process workflow diagram.

Introduction

Pyridine-2,3-dicarboxamide, also known as quinolinamide, is a heterocyclic compound of significant interest in the field of drug discovery and development. Its rigid structure and the presence of two amide functionalities allow for diverse chemical modifications and the formation of specific hydrogen bonding interactions with biological targets. Quinolinic acid (pyridine-2,3-dicarboxylic acid), a metabolite of tryptophan, serves as a convenient and cost-effective starting material for the synthesis of this important molecule.[1][2] The synthetic pathway detailed herein involves a two-step process: the activation of the carboxylic acid groups of quinolinic acid via the formation of a diacyl chloride, followed by amination to yield the desired dicarboxamide.

Synthetic Pathway Overview

The conversion of quinolinic acid to pyridine-2,3-dicarboxamide is most effectively achieved through a two-step process. The first step involves the conversion of the dicarboxylic acid to the more reactive pyridine-2,3-dicarbonyl dichloride. This is a standard transformation in organic synthesis, typically accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The second step is the nucleophilic acyl substitution reaction of the diacyl chloride with ammonia to form the final product, pyridine-2,3-dicarboxamide.

quinolinic_acid [label="Quinolinic Acid\n(Pyridine-2,3-dicarboxylic acid)"]; acid_chloride [label="Pyridine-2,3-dicarbonyl dichloride"]; dicarboxamide [label="Pyridine-2,3-dicarboxamide"];

quinolinic_acid -> acid_chloride [label=" SOCl₂ or (COCl)₂\nDMF (cat.), Inert Solvent\nReflux"]; acid_chloride -> dicarboxamide [label=" Excess Aqueous NH₃\nInert Solvent\n0°C to RT"]; }

Caption: General workflow for the synthesis of pyridine-2,3-dicarboxamide.

Experimental Protocols

The following protocols are based on established methods for the synthesis of amides from carboxylic acids and analogous pyridine dicarboxamides. Researchers should adapt these protocols as needed based on their specific laboratory conditions and scale.

Step 1: Synthesis of Pyridine-2,3-dicarbonyl dichloride

This procedure details the conversion of quinolinic acid to its diacyl chloride, a reactive intermediate for the subsequent amination step.

Materials:

-

Quinolinic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Toluene, or 1,2-Dichloroethane (DCE))

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubbing system

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap containing an aqueous sodium hydroxide solution (to neutralize evolved HCl and SO₂ gases), add quinolinic acid.

-

Suspend the quinolinic acid in an anhydrous inert solvent (e.g., DCM or Toluene).

-

Add a catalytic amount of DMF (e.g., 1-2 drops per gram of quinolinic acid).

-

Slowly add an excess of thionyl chloride or oxalyl chloride (typically 2-4 molar equivalents) to the suspension at room temperature with stirring.

-

After the initial gas evolution subsides, heat the reaction mixture to reflux.

-

Maintain the reflux until the reaction is complete, which is typically indicated by the cessation of gas evolution and the formation of a clear solution. The reaction time can vary from 2 to 6 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess chlorinating agent and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of any residual chlorinating agent.

-

The resulting crude pyridine-2,3-dicarbonyl dichloride, a solid or oil, can be used directly in the next step without further purification.

Step 2: Synthesis of Pyridine-2,3-dicarboxamide

This procedure describes the conversion of the intermediate diacyl chloride to the final dicarboxamide product using aqueous ammonia.

Materials:

-

Crude pyridine-2,3-dicarbonyl dichloride from Step 1

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Anhydrous inert solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Beaker or flask for the reaction

-

Ice bath

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvents (e.g., water, ethanol, or a mixture thereof)

Procedure:

-

Dissolve the crude pyridine-2,3-dicarbonyl dichloride in a minimal amount of an anhydrous inert solvent (e.g., DCM or THF) in a reaction vessel.

-

Cool the solution in an ice bath to 0°C with vigorous stirring.

-

Slowly add an excess of cold, concentrated aqueous ammonia to the cooled solution of the diacyl chloride. A significant excess of ammonia is required to react with both acyl chloride groups and to neutralize the hydrochloric acid byproduct.

-

A precipitate of pyridine-2,3-dicarboxamide will form.

-

Continue stirring the reaction mixture at 0°C for a period of 1-2 hours, and then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any ammonium chloride and excess ammonia.

-

The crude pyridine-2,3-dicarboxamide can be purified by recrystallization from a suitable solvent, such as water, ethanol, or a mixture of the two.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of pyridine-2,3-dicarboxamide from quinolinic acid. The values are representative and may vary depending on the specific reaction conditions and scale.

| Parameter | Step 1: Acid Chloride Formation | Step 2: Amidation |

| Reactants | Quinolinic acid, Thionyl chloride (or Oxalyl chloride), DMF (cat.) | Pyridine-2,3-dicarbonyl dichloride, Aqueous Ammonia |

| Molar Ratio | 1 : 2-4 (Acid : Chlorinating agent) | 1 : >4 (Diacyl chloride : Ammonia) |

| Solvent | DCM, Toluene, or DCE | DCM or THF |

| Temperature | Reflux (40-110 °C, solvent dependent) | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours | 2 - 4 hours |

| Typical Yield | >90% (crude) | 60 - 80% (after purification) |

Logical Relationships and Signaling Pathways

While pyridine-2,3-dicarboxamide itself is primarily a synthetic building block, its precursor, quinolinic acid, is a key metabolite in the kynurenine pathway, which is involved in tryptophan metabolism.[1][2] Dysregulation of this pathway and elevated levels of quinolinic acid have been implicated in various neurological disorders due to its action as an NMDA receptor agonist. The synthesis of pyridine-2,3-dicarboxamide provides a platform for the development of derivatives that may modulate these or other biological pathways.

Tryptophan [label="Tryptophan"]; Kynurenine [label="Kynurenine"]; Quinolinic_Acid [label="Quinolinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NAD [label="NAD+"]; Pyridine_Dicarboxamide [label="Pyridine-2,3-dicarboxamide\n(Synthetic Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Tryptophan -> Kynurenine [label=" IDO/TDO"]; Kynurenine -> Quinolinic_Acid [label=" Multiple Steps"]; Quinolinic_Acid -> NAD [label=" Biosynthesis"]; Quinolinic_Acid -> Pyridine_Dicarboxamide [label=" Chemical Synthesis\n(This Guide)", style=dashed]; }

Caption: Simplified relationship of quinolinic acid and its synthetic product.

Conclusion

This technical guide outlines a robust and reproducible two-step synthesis of pyridine-2,3-dicarboxamide from quinolinic acid. The detailed experimental protocols and tabulated data provide a solid foundation for researchers to successfully perform this synthesis in a laboratory setting. The provided diagrams illustrate the chemical workflow and the biological context of the starting material, offering a comprehensive understanding of the subject. This synthetic route opens avenues for the exploration of novel pyridine-2,3-dicarboxamide derivatives for various applications in drug discovery and materials science.

References

Pyridine-2,3-dicarboxamide: A Technical Overview of its Chemical Properties and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structural elucidation, and synthesis of pyridine-2,3-dicarboxamide. This compound serves as a valuable building block in medicinal chemistry and materials science. The information is presented to support research and development activities.

Chemical and Physical Properties

Pyridine-2,3-dicarboxamide, also known as 2,3-pyridinedicarboxamide, is a heterocyclic organic compound.[1] Its core structure consists of a pyridine ring substituted with two carboxamide groups at the 2 and 3 positions. The physicochemical properties of this compound are essential for its handling, reaction optimization, and application development.

A summary of its key quantitative properties is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | pyridine-2,3-dicarboxamide | [1] |

| CAS Number | 4663-94-9 | [2][3][4] |

| Molecular Formula | C₇H₇N₃O₂ | [2][3][4][5] |

| Molecular Weight | 165.15 g/mol | [1][2][3][4] |

| Melting Point | 209 °C | [6] |

| Boiling Point | 479.5 ± 30.0 °C (Predicted) | [6] |

| Density | 1.375 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 14.45 ± 0.50 (Predicted) | [6] |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Appearance | White to Almost white powder/crystal | [6] |

Structure Elucidation

The definitive structure of pyridine-2,3-dicarboxamide is confirmed through a combination of modern analytical techniques. Each method provides complementary information to build a complete structural picture.

Logical Workflow for Structural Characterization

Caption: Workflow for the synthesis and structural elucidation of a chemical compound.

a) Mass Spectrometry (MS)

-

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry is used. The sample is introduced into the ion source, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The molecular ion peak [M]⁺ is expected at m/z 165, corresponding to the molecular weight of pyridine-2,3-dicarboxamide.[1] Fragmentation patterns often show characteristic losses, such as the loss of an amide group (-NH₂) or carbon monoxide (CO), which helps confirm the structure. Key fragments observed in GC-MS analysis include peaks at m/z 122 and 106.[1]

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Interpretation:

-

¹H NMR: The spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns characteristic of a 2,3-disubstituted pyridine system. Additionally, broad signals corresponding to the four protons of the two amide (-CONH₂) groups would be observed.

-

¹³C NMR: The spectrum will display seven unique carbon signals: five for the pyridine ring carbons and two for the carbonyl carbons of the amide groups, which typically appear downfield (>160 ppm).

-

c) Infrared (IR) Spectroscopy

-

Methodology: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Interpretation: The IR spectrum provides evidence for the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching vibrations for the amide groups (typically a pair of bands in the 3400-3100 cm⁻¹ region).

-

C=O stretching vibrations for the amide carbonyls (strong absorption around 1670-1700 cm⁻¹).[7]

-

Aromatic C-H and C=C/C=N stretching vibrations characteristic of the pyridine ring.

-

Synthesis Pathway and Methodology

Pyridine-2,3-dicarboxamide is commonly synthesized from its corresponding dicarboxylic acid or anhydride. The reaction of 2,3-pyridinedicarboxylic anhydride with nitrogen nucleophiles is a primary route.[7][8]

General Synthesis from Dicarboxylic Anhydride

Caption: Synthesis of pyridine-2,3-dicarboxamide from its anhydride precursor.

This protocol is a general representation based on the reactivity of dicarboxylic anhydrides with amines.[7][8]

-

Reaction Setup: Pyridine-2,3-dicarboxylic anhydride (1 equivalent) is suspended in a suitable inert solvent, such as toluene or dioxane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: An excess of concentrated ammonium hydroxide is added dropwise to the suspension at room temperature. The reaction is often exothermic.

-

Reaction Conditions: The reaction mixture is stirred vigorously and may be heated to reflux for a period of 2-4 hours to ensure complete conversion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, the resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then a non-polar solvent like diethyl ether to remove any unreacted starting material and byproducts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pyridine-2,3-dicarboxamide as a white solid.

Biological and Pharmacological Context

The pyridine scaffold is a prominent feature in numerous FDA-approved drugs and biologically active compounds.[9] Derivatives of pyridine carboxamides have been investigated for a wide range of therapeutic applications, including antimicrobial, antifungal, and herbicidal activities.[7][9][10] Specifically, various substituted nicotinamides (pyridine-3-carboxamides) and related structures have been explored as fungicides and pesticides.[7] The unique arrangement of functional groups in pyridine-2,3-dicarboxamide makes it an attractive starting point for the synthesis of more complex molecules, such as ligands for metal complexes and precursors for novel therapeutic agents.[11][12]

References

- 1. Pyridine-2,3-dicarboxamide | C7H7N3O2 | CID 578921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 4663-94-9 | Pyridine-2,3-dicarboxamide - Synblock [synblock.com]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. PYRIDINE-2,3-DICARBOXAMIDE | 4663-94-9 [chemicalbook.com]

- 6. 4663-94-9 CAS MSDS (PYRIDINE-2,3-DICARBOXAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. US5959116A - Pyridine-2, 3-dicarboximides their preparation and their use for controlling undesired plant growth - Google Patents [patents.google.com]

- 11. Synthesis of Some New 2,3 Pyridine Dicarboxamino Acid Derivatives and Studies of their Biological Properties – Oriental Journal of Chemistry [orientjchem.org]

- 12. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Pyridine-2,3-dicarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for Pyridine-2,3-dicarboxamide (CID: 578921), a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of comprehensive, publicly available experimental spectra, this document presents the known mass spectrometry fragmentation data. While complete experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data were not found in a thorough literature search, this guide includes detailed, generalized experimental protocols for acquiring such data. These methodologies are intended to serve as a practical reference for researchers undertaking the spectroscopic analysis of Pyridine-2,3-dicarboxamide or structurally related compounds. A logical workflow for spectroscopic analysis is also provided.

Introduction

Pyridine-2,3-dicarboxamide is a derivative of pyridine-2,3-dicarboxylic acid, also known as quinolinic acid. The presence of the pyridine ring and two amide functionalities suggests potential applications in coordination chemistry, as a ligand for metal ions, and in pharmaceutical development, due to the prevalence of the pyridine scaffold in bioactive molecules. A thorough understanding of the spectroscopic properties of this compound is essential for its unambiguous identification, purity assessment, and for elucidating its role in various chemical and biological processes. This guide aims to collate the available spectroscopic information and provide standardized protocols for its experimental determination.

Spectroscopic Data

A comprehensive search of scientific databases and literature did not yield complete, experimentally determined ¹H NMR, ¹³C NMR, and IR spectra for Pyridine-2,3-dicarboxamide. The following sections summarize the available data and provide a template for the expected data based on the compound's structure.

Mass Spectrometry

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula for Pyridine-2,3-dicarboxamide is C₇H₇N₃O₂, with a molecular weight of 165.15 g/mol .[1] The available mass spectrometry data from the NIST Mass Spectrometry Data Center indicates the following major fragments.[1]

| m/z | Interpretation |

| 165 | Molecular ion [M]⁺ |

| 122 | Fragment |

| 106 | Fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimentally determined NMR data for Pyridine-2,3-dicarboxamide was found in the reviewed literature.

2.2.1. ¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of Pyridine-2,3-dicarboxamide in a suitable deuterated solvent (e.g., DMSO-d₆) would show signals for the three aromatic protons on the pyridine ring and the protons of the two amide groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the amide groups and the nitrogen atom in the pyridine ring. The protons of the two amide groups (-CONH₂) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Pyridine-H | Data not available | Data not available | Data not available |

| Pyridine-H | Data not available | Data not available | Data not available |

| Pyridine-H | Data not available | Data not available | Data not available |

| -CONH₂ | Data not available | Data not available | Data not available |

| -CONH₂ | Data not available | Data not available | Data not available |

2.2.2. ¹³C NMR (Carbon-13 NMR)

The expected ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in Pyridine-2,3-dicarboxamide. The chemical shifts of the two carbonyl carbons in the amide groups are expected to be in the downfield region (typically 160-180 ppm). The five carbons of the pyridine ring will have chemical shifts characteristic of aromatic heterocyclic systems.

| Carbon | Expected Chemical Shift (ppm) |

| Pyridine-C | Data not available |

| Pyridine-C | Data not available |

| Pyridine-C | Data not available |

| Pyridine-C | Data not available |

| Pyridine-C | Data not available |

| C=O (Amide) | Data not available |

| C=O (Amide) | Data not available |

Infrared (IR) Spectroscopy

No experimentally determined IR spectrum for Pyridine-2,3-dicarboxamide was found in the reviewed literature.

The IR spectrum of Pyridine-2,3-dicarboxamide is expected to show characteristic absorption bands for the N-H stretching of the amide groups, C=O stretching of the amide groups, and C=C and C=N stretching vibrations of the pyridine ring.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C=O Stretch (Amide) | Data not available |

| C=C, C=N Stretch (Aromatic Ring) | Data not available |

| N-H Bend (Amide) | Data not available |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Pyridine-2,3-dicarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of Pyridine-2,3-dicarboxamide and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent may depend on the solubility of the compound.

-

Transfer to NMR Tube: Transfer the resulting solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Acquire ¹³C NMR spectra on the same instrument.

-

Standard acquisition parameters for both ¹H and ¹³C NMR should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

-

Potassium Bromide (KBr) Pellet Method:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Apply high pressure using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. This method requires minimal sample preparation.

-

-

Nujol Mull Method:

-

Grind a few milligrams of the solid sample in an agate mortar.

-

Add a few drops of Nujol (mineral oil) and continue grinding to form a smooth, thick paste (mull).

-

Spread a thin film of the mull between two salt plates (e.g., NaCl or KBr).

-

Place the plates in the spectrometer's sample holder and acquire the spectrum. A reference spectrum of Nujol should be subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: The method of sample introduction will depend on the type of mass spectrometer used. For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. Alternatively, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is common for less volatile compounds.

-

Ionization:

-

Electron Ionization (EI): In GC-MS, high-energy electrons are used to ionize the sample molecules, often leading to extensive fragmentation.

-

Electrospray Ionization (ESI): A solution of the sample is sprayed into the mass spectrometer, and a high voltage is applied to create ions. This is a "soft" ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General Workflow for Spectroscopic Analysis.

Conclusion

References

A Technical Guide to the Biological Activity Screening of Novel Pyridine-2,3-dicarboxamide Derivatives

Introduction

Pyridine-2,3-dicarboxamide derivatives represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. The pyridine nucleus is a ubiquitous scaffold found in numerous natural products and synthetic drugs, including nicotinamide (a form of vitamin B3).[1] The dicarboxamide functional group allows for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. This structural versatility has led to the exploration of these derivatives for a wide range of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2][3] This technical guide provides an in-depth overview of the synthesis, biological screening methodologies, and activity profiles of novel Pyridine-2,3-dicarboxamide derivatives, aimed at researchers and professionals in drug development.

General Synthesis

The synthesis of Pyridine-2,3-dicarboxamide derivatives often begins with 2,3-pyridinedicarboxylic anhydride as a key starting material. The reactivity of this anhydride towards various nitrogen nucleophiles allows for the construction of the dicarboxamide core. A common synthetic route involves the reaction of 2,3-pyridinedicarboxylic anhydride with substituted anilines in a suitable solvent like glacial acetic acid at room temperature or toluene under reflux.[4] This reaction opens the anhydride ring to form an arylcarbamoyl-pyridinecarboxylic acid intermediate. Subsequent reactions can then be employed to generate the final dicarboxamide derivatives.

Caption: General synthesis pathway for Pyridine-2,3-dicarboxamide derivatives.

Antimicrobial Activity Screening

A significant number of pyridine derivatives have been investigated for their potential as antimicrobial agents, targeting both bacteria and fungi.[5][6] The screening process typically involves determining the compound's ability to inhibit microbial growth.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method for evaluating antimicrobial activity is the agar well diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare a microbial inoculum adjusted to a concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in a suitable broth.[7]

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the prepared microbial inoculum over the surface of the agar plates.

-

Well Diffusion: Create wells (e.g., 6 mm in diameter) in the agar. Add a specific concentration of the test compound (dissolved in a solvent like DMSO) into each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Gentamicin, Fluconazole) serves as a positive control.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[7]

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

-

Minimum Inhibitory Concentration (MIC): To determine the MIC, perform serial two-fold dilutions of the compound in a 96-well plate with the appropriate broth.[7] After adding the microbial inoculum to each well, incubate the plate under the conditions described above. The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[6][7]

Caption: Experimental workflow for antimicrobial activity screening.

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected Pyridine-2,3-dicarboxamide derivatives against various microorganisms, presented as the diameter of the inhibition zone in millimeters (mm).

| Compound No. | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

| B. subtilis | Sarcina sp. | Klebsiella pneumoniae | |

| 6a | 6 | 13 | 7 |

| 6c | 8 | 12 | 7 |

| 6d | 7 | 13 | 8 |

| 11a | 13 | - | 12 |

| 11b | 12 | 13 | 12 |

| (Data sourced from Hilaris Publisher) |

Anticancer Activity Screening

Pyridine derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of critical enzymes in cancer cell proliferation and survival.[8][9][10] Screening for anticancer activity is primarily conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[7][11]

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include wells for a vehicle control (e.g., DMSO) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).[11]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7][11]

-

Incubation: Incubate the plate for 2 to 4 hours, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7][11]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound required to inhibit 50% of cell growth.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Quantitative Data: Anticancer Activity

The following table presents the IC50 values (in µM) for selected pyridine derivatives against human breast (MCF-7) and colon (HCT-116) cancer cell lines.

| Compound No. | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |

| 11d | 5.95 | 6.09 |

| Doxorubicin (Ref.) | 8.48 | 8.15 |

| (Data sourced from PubMed)[8] |

Signaling Pathway Inhibition

Some pyridine carboxamide derivatives exert their biological effects by inhibiting specific enzymes involved in signaling pathways crucial for cell growth and survival.

-

Succinate Dehydrogenase (SDH) Inhibition: Certain novel pyridine carboxamides have been identified as potential fungicides by acting as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[1][12] Molecular docking studies suggest these compounds can bind to the active site of SDH through hydrogen bonds and hydrophobic interactions.[1][12]

References

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridine-2,3-dicarboxamide Derivatives: A Technical Guide to their Potential as Antimicrobial Agents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyridine-2,3-dicarboxamide derivatives as a promising class of antimicrobial agents. It details their synthesis, characterization, and antimicrobial activity, presenting key data in a structured format to facilitate research and development in this area.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial compounds. Pyridine-based structures are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] The pyridine-2,3-dicarboxamide scaffold, in particular, has garnered interest due to its structural similarity to nicotinamide (a form of vitamin B3), suggesting potential for interaction with essential biological pathways. This guide focuses on the synthesis and antimicrobial evaluation of various derivatives of this core structure.

Synthesis of Pyridine-2,3-dicarboxamide Derivatives

The primary synthetic route to pyridine-2,3-dicarboxamide derivatives commences with the reaction of 2,3-pyridinedicarboxylic anhydride with various nitrogen nucleophiles.[2] The reaction conditions can be modulated to yield different products, including arylcarbamoylpyridinecarboxylic acids or, upon heating, cyclic imides and nicotinamides.[2]

A key step in generating the target dicarboxamide derivatives involves the ring-opening of an intermediate pyrrolopyridine structure. For instance, reacting pyrrolopyridine derivatives with a nucleophile like p-phenetidine in dimethylformamide leads to the formation of the desired N,N'-disubstituted pyridine-2,3-dicarboxamides.

General Experimental Protocol: Synthesis of N3-(aryl)-N2-(aryl)pyridine-2,3-dicarboxamides

The following protocol is a representative example of the synthesis of pyridine-2,3-dicarboxamide derivatives.

Materials:

-

Pyrrolopyridine precursor

-

Substituted aniline (e.g., 4-ethoxyaniline)

-

Dimethylformamide (DMF)

-

Water

Procedure:

-

A mixture of the pyrrolopyridine precursor (0.01 mol) and the desired substituted aniline (0.01 mol) in dimethylformamide (30 mL) is refluxed for 3 hours.

-

After reflux, the reaction mixture is allowed to cool to room temperature.

-

The cooled solution is then poured into cold water (40 mL).

-

The resulting solid precipitate is collected by filtration.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol) to yield the purified dicarboxamide derivative.

Characterization of the synthesized compounds is typically performed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), alongside elemental analysis to confirm the chemical structure.[2]

Antimicrobial Activity

The antimicrobial potential of pyridine-2,3-dicarboxamide derivatives has been evaluated against a range of pathogenic bacteria and fungi. The primary method for quantitative assessment is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Antimicrobial Data

The following tables summarize the reported antimicrobial activity of selected pyridine-2,3-dicarboxamide derivatives and related compounds.

Table 1: Antibacterial Activity of Pyridine-2,3-dicarboxamide Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |

| 9a | 100 | 200 | 200 | 500 | |

| 9b | 100 | 200 | 500 | 500 |

Table 2: Antifungal Activity of Pyridine-2,3-dicarboxamide Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Aspergillus flavus | Reference |

| 9a | 500 | 200 | |

| 9b | 500 | 200 |

Note: Higher MIC values indicate lower antimicrobial activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined using the agar well diffusion method or a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

Synthesized pyridine-2,3-dicarboxamide derivatives

-

Bacterial and fungal strains

-

Nutrient agar/broth or Sabouraud dextrose agar/broth

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Standard antibiotic and antifungal drugs (e.g., Ampicillin, Amphotericin B)

Procedure (Agar Well Diffusion Method):

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.

-

Wells of a fixed diameter are punched into the agar.

-

A specific concentration of the test compound, dissolved in DMSO, is added to each well.

-

A well containing only DMSO serves as a negative control, and wells with standard antimicrobial drugs serve as positive controls.

-

The plates are incubated under appropriate conditions for the specific microorganism (e.g., 24-48 hours at 37°C for bacteria, 48-72 hours at 28°C for fungi).

-

The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and antimicrobial evaluation of pyridine-2,3-dicarboxamide derivatives.

Caption: Synthetic and antimicrobial screening workflow.

Conclusion

Pyridine-2,3-dicarboxamide derivatives represent a class of compounds with demonstrable, albeit in some initial studies modest, antimicrobial activity. The synthetic routes are well-established, allowing for the generation of a diverse library of derivatives for further screening. Future work should focus on optimizing the substituents on the amide nitrogens to enhance antimicrobial potency and broaden the spectrum of activity. Furthermore, detailed mechanistic studies are required to elucidate the specific cellular targets and pathways affected by these compounds, which will be crucial for their development as therapeutic agents.

References

The Coordination Chemistry of Pyridine-2,3-dicarboxamide with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of pyridine-2,3-dicarboxamide and its derivatives with transition metals. While research on this specific ligand is an emerging field, this document synthesizes the available data and draws parallels from the closely related and more extensively studied pyridine-dicarboxylic acids and pyridine-2,6-dicarboxamides. This guide covers synthetic methodologies, coordination modes, and spectroscopic characterization, presenting quantitative data in structured tables and illustrating key concepts with diagrams. It aims to be a valuable resource for researchers in coordination chemistry, materials science, and drug development by highlighting the potential of pyridine-2,3-dicarboxamide as a versatile ligand for the design of novel metal complexes with interesting structural features and potential applications.

Introduction

Pyridine-based ligands have long been a cornerstone of coordination chemistry due to their rich electronic properties and versatile coordination capabilities. Among these, ligands bearing carboxamide functionalities are of particular interest owing to their ability to form stable chelate rings and engage in hydrogen bonding, leading to the formation of intricate supramolecular architectures. Pyridine-2,3-dicarboxamide, with its adjacent amide groups on the pyridine ring, presents a unique combination of a hard N-donor from the pyridine ring and two amide groups that can coordinate through either the oxygen or nitrogen atoms, depending on the reaction conditions and the nature of the metal ion.

The strategic placement of the dicarboxamide groups at the 2 and 3 positions of the pyridine ring suggests the potential for this ligand to act as a versatile chelating agent, forming stable five- or six-membered rings with transition metal ions. The resulting metal complexes are of significant interest for their potential applications in catalysis, materials science, and as therapeutic agents. This guide will delve into the known coordination behavior of this ligand scaffold, drawing upon data from analogous systems to provide a thorough understanding of its potential.

Synthesis of Pyridine-2,3-dicarboxamide Ligands

The synthesis of pyridine-2,3-dicarboxamide and its N-substituted derivatives typically proceeds from the corresponding pyridine-2,3-dicarboxylic acid. A common synthetic route involves the conversion of the dicarboxylic acid to the more reactive diacyl chloride, followed by amidation with the desired amine.

General Experimental Protocol for Ligand Synthesis

A typical synthesis of an N,N'-disubstituted pyridine-2,3-dicarboxamide is as follows:

-

Activation of the Carboxylic Acid: Pyridine-2,3-dicarboxylic acid is refluxed with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF), to yield pyridine-2,3-dicarbonyl dichloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

-

Amidation: The resulting diacyl chloride is then reacted in situ or after purification with two equivalents of the desired primary or secondary amine in the presence of a base, such as triethylamine (Et₃N) or pyridine, to neutralize the HCl generated during the reaction. The reaction is usually performed at low temperatures (e.g., 0 °C) to control the reactivity and is then allowed to warm to room temperature.

-

Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system to obtain the pure pyridine-2,3-dicarboxamide ligand.

Coordination Chemistry with Transition Metals

The coordination of pyridine-2,3-dicarboxamide to transition metals can occur through several modes, making it a versatile ligand for constructing diverse coordination architectures. The primary coordination sites are the pyridine nitrogen and the amide oxygen or nitrogen atoms. Deprotonation of the amide protons can lead to coordination through the amide nitrogen, resulting in anionic ligands and often leading to the formation of polynuclear complexes.

Potential Coordination Modes

Based on the behavior of related pyridine-dicarboxamide ligands, the following coordination modes for pyridine-2,3-dicarboxamide can be anticipated:

Caption: Potential coordination modes of Pyridine-2,3-dicarboxamide.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with pyridine-2,3-dicarboxamide ligands can be achieved through various methods, depending on the desired coordination mode and the nature of the metal salt.

General Experimental Protocol for Complex Synthesis

A general procedure for the synthesis of a transition metal complex with a pyridine-2,3-dicarboxamide ligand is as follows:

-

Reaction Setup: A solution of the pyridine-2,3-dicarboxamide ligand in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is added to a solution of the transition metal salt (e.g., chloride, nitrate, or acetate) in the same or a compatible solvent.

-

Control of Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specific period. The pH of the solution can be adjusted by adding a base to facilitate the deprotonation of the amide groups, if desired.

-

Isolation of the Complex: The resulting complex may precipitate out of the solution upon cooling or after partial evaporation of the solvent. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

-

Crystallization: Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by layering a solution of the complex with a less polar solvent.

Caption: General experimental workflow for complex synthesis.

Characterization of Complexes

The synthesized complexes are typically characterized by a combination of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Spectroscopic and Analytical Data

The following table summarizes the expected and reported spectroscopic data for transition metal complexes of pyridine-dicarboxamide ligands. Data for pyridine-2,3-dicarboxamide complexes are limited, and thus, data from analogous pyridine-2,6-dicarboxamide and pyridine-2,3-dicarboxylic acid complexes are included for comparison.

Table 1: Spectroscopic Data for Pyridine-Dicarboxamide and Dicarboxylate Complexes

| Complex (Ligand) | Metal Ion | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) | Reference |

| [Cu(pydc)(2-Meim)₃]·H₂O (pydc = pyridine-2,3-dicarboxylate) | Cu(II) | ν(C=O): ~1670, ν(C=N): ~1580 | ~650 (d-d) | [1] |

| {[Zn(μ-pydc)(H₂O)(2-Meim)]·H₂O}ₙ (pydc = pyridine-2,3-dicarboxylate) | Zn(II) | ν(C=O): ~1680, ν(C=N): ~1590 | - | [1] |

| [Cu₃(L⁷)₂(μ₂-OAc)₂] (L⁷ = 2,6-bis(pyridine-2-carboxamido)pyridine) | Cu(II) | ν(N-H): ~3250, ν(C=O): ~1650 | Not reported | [2] |

| [Cu(L⁸)(OH₂)]₂·2H₂O (L⁸ = N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide) | Cu(II) | ν(N-H): ~3300, ν(C=O): ~1660 | Not reported | [2] |

Note: This table is populated with data from related compounds due to the scarcity of data for pyridine-2,3-dicarboxamide complexes.

X-ray Crystallography Data

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of these complexes. While crystal structures for transition metal complexes of pyridine-2,3-dicarboxamide are not widely reported, data from related structures provide valuable insights into expected bond lengths and angles.

Table 2: Selected Bond Lengths (Å) and Angles (°) for Analagous Complexes

| Complex | Metal-N(py) (Å) | Metal-O(amide/carboxylate) (Å) | Metal-N(amide) (Å) | N(py)-Metal-O Angle (°) | Reference |

| [Cu(pydc)(2-Meim)₃]·H₂O | 2.02 | 2.28 | - | 77.8 | [1] |

| {[Zn(μ-pydc)(H₂O)(2-Meim)]·H₂O}ₙ | 2.10 | 2.05, 2.34 | - | 76.5 | [1] |

| [Cu₃(L⁷)₂(μ₂-OAc)₂] | 1.95 | - | 1.93 | - | [2] |

Note: This table presents data from related pyridine-2,3-dicarboxylate and pyridine-2,6-dicarboxamide complexes to infer potential geometric parameters.

Potential Applications

The versatile coordination chemistry of pyridine-2,3-dicarboxamide suggests its utility in several fields:

-

Catalysis: The formation of stable chelates with transition metals could lead to catalysts for various organic transformations. The electronic properties of the pyridine ring and the amide groups can be tuned to influence the catalytic activity.

-

Materials Science: The ability to form polynuclear complexes and supramolecular assemblies through hydrogen bonding makes these ligands promising building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers with interesting magnetic or porous properties.

-

Drug Development: Pyridine-carboxamide moieties are present in a number of biologically active compounds. Metal complexes of these ligands could exhibit enhanced or novel therapeutic properties, such as anticancer or antimicrobial activities.[3]

Future Outlook and Research Directions

The coordination chemistry of pyridine-2,3-dicarboxamide with transition metals is a promising area for further investigation. Future research should focus on:

-

Systematic Synthesis and Characterization: A comprehensive study involving a wider range of transition metals to explore the full potential of this ligand.

-

Structural Elucidation: Detailed structural analysis of new complexes using single-crystal X-ray diffraction to unequivocally determine coordination modes and supramolecular interactions.

-

Exploration of Physicochemical Properties: Investigation of the magnetic, electronic, and photophysical properties of the synthesized complexes.

-

Evaluation of Applications: Testing the potential of these complexes in catalysis, as functional materials, and for their biological activities.

Conclusion

Pyridine-2,3-dicarboxamide represents a compelling, yet underexplored, ligand in coordination chemistry. By drawing parallels with related pyridine-dicarboxylates and -dicarboxamides, this guide has outlined the potential synthetic routes, coordination behaviors, and characterization methods for its transition metal complexes. The data from analogous systems suggest that pyridine-2,3-dicarboxamide can form a variety of mononuclear and polynuclear complexes with diverse structural and electronic properties. The continued exploration of this ligand is expected to yield novel coordination compounds with significant potential for applications in various scientific and technological fields. This guide serves as a foundational resource to stimulate and direct future research in this exciting area.

References

Pyridine-2,3-dicarboxamide: A Versatile Precursor for Novel Herbicidal Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The relentless pursuit of effective and selective herbicides is a cornerstone of modern agriculture and vegetation management. Within the vast landscape of agrochemical research, pyridine-based scaffolds have consistently emerged as privileged structures, leading to the development of numerous commercially successful herbicides. Pyridine-2,3-dicarboxamide, a readily accessible derivative of quinolinic acid, represents a key starting material for the synthesis of a diverse array of herbicidally active compounds. This technical guide provides a comprehensive overview of the synthetic pathways originating from pyridine-2,3-dicarboxamide and its derivatives, the mechanism of action of the resulting herbicidal compounds, detailed experimental protocols, and quantitative data on their biological activity.

Mechanism of Action: Synthetic Auxins

Herbicides derived from the pyridine-2,3-dicarboxylic acid scaffold predominantly act as synthetic auxins . They mimic the natural plant hormone indole-3-acetic acid (IAA), but with greater stability and persistence within the plant. This leads to a disruption of normal hormonal balance, causing uncontrolled and disorganized cell division and elongation, ultimately resulting in plant death.[1]

The molecular mechanism of synthetic auxin action involves the plant's primary auxin signaling pathway. Key protein families involved are:

-

TIR1/AFB F-box proteins: These are the auxin receptors.

-

Aux/IAA transcriptional repressors: These proteins bind to and inhibit Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that bind to auxin-responsive elements (AREs) in the promoters of genes involved in growth and development.

In the absence of auxin, Aux/IAA proteins repress ARF activity. When a synthetic auxin herbicide binds to the TIR1/AFB receptor, it promotes the interaction between TIR1/AFB and the Aux/IAA repressor. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to activate the expression of auxin-responsive genes, leading to the characteristic herbicidal effects of uncontrolled growth.[2][3]

Synthesis of Herbicidal Compounds

A primary route to herbicidally active compounds from pyridine-2,3-dicarboxamide involves its conversion to N-substituted pyridine-2,3-dicarboximides. This is typically achieved through a multi-step synthesis where the dicarboxamide is first hydrolyzed to pyridine-2,3-dicarboxylic acid, which is then dehydrated to form pyridine-2,3-dicarboxylic anhydride. The anhydride is a key intermediate that readily reacts with primary amines to yield the desired N-substituted imides.

Experimental Protocols

Synthesis of Pyridine-2,3-dicarboxylic Anhydride from Pyridine-2,3-dicarboxylic Acid

This protocol describes the dehydration of pyridine-2,3-dicarboxylic acid to its corresponding anhydride, a key intermediate.

Materials:

-

Pyridine-2,3-dicarboxylic acid

-

Acetic anhydride

-

Toluene (optional, as solvent)

Procedure:

-

A mixture of pyridine-2,3-dicarboxylic acid (1 equivalent) and acetic anhydride (1.5-2 equivalents) is prepared. The reaction can be performed neat or in a solvent such as toluene.

-

The reaction mixture is heated under reflux for 2-4 hours.

-

The reaction progress can be monitored by techniques such as TLC or the cessation of acetic acid evolution.

-

After completion, the reaction mixture is cooled to room temperature.

-

If a solvent was used, it is removed under reduced pressure.

-

The crude anhydride can be purified by recrystallization from a suitable solvent (e.g., toluene, acetic anhydride).

Synthesis of N-Substituted Pyridine-2,3-dicarboximides from Pyridine-2,3-dicarboxylic Anhydride

This protocol details the reaction of the anhydride with a primary amine to form the final herbicidal imide.

Materials:

-

Pyridine-2,3-dicarboxylic anhydride

-

Primary amine (e.g., aniline, alkylamine)

-

Glacial acetic acid or toluene

Procedure:

-

Pyridine-2,3-dicarboxylic anhydride (1 equivalent) is dissolved or suspended in a suitable solvent, such as glacial acetic acid or toluene.

-

The primary amine (1 equivalent) is added to the mixture.

-

The reaction mixture is heated under reflux for 3-5 hours.

-

Upon cooling, the N-substituted pyridine-2,3-dicarboximide often precipitates from the solution.

-

The solid product is collected by filtration, washed with a cold solvent, and dried.

-

Further purification can be achieved by recrystallization.[4]

Herbicidal Activity Bioassay

This protocol describes a typical in-vitro method for assessing the herbicidal activity of synthesized compounds against various plant species.

Materials:

-

Test compounds

-

Control herbicide (e.g., commercial auxin herbicide)

-

Seeds of test plants (e.g., lettuce, bentgrass, cress)

-

Agar

-

Petri dishes

-

Growth chamber

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

A series of dilutions are made to achieve the desired test concentrations.

-

A basal medium containing agar and essential nutrients is prepared and autoclaved.

-

While the agar is still molten, the test compounds are added to achieve the final concentrations.

-

The agar medium containing the test compounds is poured into sterile Petri dishes.

-

Seeds of the test plant species are surface-sterilized and placed on the solidified agar.

-

The Petri dishes are sealed and incubated in a growth chamber under controlled conditions of light, temperature, and humidity.

-

After a set period (e.g., 7-14 days), the herbicidal effect is evaluated by measuring parameters such as seed germination rate, root length, and shoot length.

-

The concentration of the compound that causes a 50% inhibition of growth (IC50) is calculated.

Quantitative Data on Herbicidal Activity

| Compound | R Group | Lettuce IC50 (µM) | Bentgrass IC50 (µM) |

| 2a | 2,6-diethylphenyl | >1000 | 150.3 |

| 2b | 2-methyl-6-ethylphenyl | >1000 | 125.8 |

| 2c | 2-chloro-6-methylphenyl | >1000 | 98.5 |

| 2d | 2,6-dichlorophenyl | >1000 | 85.2 |

| 2e | 2,4,6-trimethylphenyl | >1000 | 180.1 |

| 2f | 2,3,4-trifluorophenyl | >1000 | 45.7 |

| Flumioxazin | (Commercial Herbicide) | 25.6 | 18.3 |

Data adapted from a study on pyrido[2,3-d]pyrimidine derivatives, which share a common pyridine-2,3-dicarboxylic acid-derived core.

Conclusion

Pyridine-2,3-dicarboxamide serves as a valuable and versatile precursor for the synthesis of a range of herbicidally active compounds, particularly N-substituted pyridine-2,3-dicarboximides. These compounds primarily function as synthetic auxins, disrupting plant growth by interfering with the natural auxin signaling pathway. The synthetic routes to these compounds are well-established and adaptable for the creation of diverse chemical libraries for screening. The provided experimental protocols for synthesis and bioassays offer a solid foundation for researchers and drug development professionals to explore this promising class of herbicides. Further investigation into the structure-activity relationships of N-substituted pyridine-2,3-dicarboximides is warranted to optimize their herbicidal efficacy and selectivity.

References

An In-depth Technical Guide to 2,3-Pyridinedicarboxamide: Core Physical and Chemical Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-Pyridinedicarboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its molecular characteristics, spectral data, and solubility, supported by experimental protocols for its synthesis and analysis. Furthermore, the biological context of related pyridine dicarboxylic acid derivatives is explored to provide a broader perspective for research and development applications.

Core Physical and Chemical Properties

2,3-Pyridinedicarboxamide, also known as Pyridine-2,3-dicarboxamide, is a derivative of pyridine with two carboxamide functional groups located at the 2 and 3 positions of the pyridine ring. Its properties are summarized below.

Physical Properties

The key physical properties of 2,3-Pyridinedicarboxamide are presented in Table 1. These characteristics are fundamental for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Topological Polar Surface Area | 99.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Chemical and Spectral Properties

The chemical identity and structural features of 2,3-Pyridinedicarboxamide are confirmed through various spectroscopic techniques. Table 2 summarizes its key identifiers and computed properties.

| Property | Value | Reference |

| IUPAC Name | pyridine-2,3-dicarboxamide | [1] |

| CAS Number | 4663-94-9 | [1] |

| PubChem CID | 578921 | [1] |

| InChI Key | CJVCXRMYJNMDTP-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)N)C(=O)N | |

| XLogP3 | -0.7 | [1] |

Experimental Protocols and Synthesis

The synthesis of 2,3-Pyridinedicarboxamide typically involves the amidation of its corresponding dicarboxylic acid or anhydride precursor. A common synthetic route starts with the oxidation of quinoline.

Synthesis of 2,3-Pyridinedicarboxylic Acid (Quinolinic Acid)

A widely used precursor is 2,3-Pyridinedicarboxylic acid (also known as quinolinic acid). Its synthesis is a critical first step.

-

Objective: To synthesize 2,3-Pyridinedicarboxylic acid via the oxidation of quinoline.

-

Methodology:

-

Oxidation with Nitric Acid: Quinoline derivatives can be oxidized using 70% nitric acid, often in the presence of a Manganese catalyst, at temperatures ranging from 50°C to 150°C.[5] The reaction mixture is heated until product formation is complete.[5]

-

Ozonolysis: An alternative method involves the ozonolysis of substituted quinolines in an aqueous solution of sulfuric or nitric acid at temperatures between 0°C and 10°C.[6] The resulting peroxide solution is then further reacted with an oxidizing agent.[6]

-

Purification: The reaction mixture is cooled, and the pH is adjusted to between 0.2 and 3 to precipitate the 2,3-pyridinedicarboxylic acid, which is then isolated by filtration.[6]

-

Synthesis of 2,3-Pyridinedicarboxamide

-

Objective: To convert 2,3-Pyridinedicarboxylic acid or its anhydride to 2,3-Pyridinedicarboxamide.

-

Methodology:

-

Formation of the Anhydride (Intermediate Step): 2,3-Pyridinedicarboxylic acid can be converted to 2,3-Pyridinedicarboxylic anhydride by refluxing with acetic anhydride.[7] The excess acetic anhydride is removed by distillation.[7]

-

Ammonolysis: The resulting 2,3-Pyridinedicarboxylic anhydride can undergo ammonolysis to yield the target 2,3-Pyridinedicarboxamide.[7] This reaction involves treating the anhydride with ammonia.

-

The logical workflow for the synthesis is illustrated in the diagram below.

Caption: Synthetic pathway from quinoline to 2,3-Pyridinedicarboxamide.

Biological Activity and Significance

While direct biological data for 2,3-Pyridinedicarboxamide is limited in the search results, the parent compound, 2,3-pyridinedicarboxylic acid (quinolinic acid), is a well-studied endogenous molecule with significant neuroactivity. It is known to be an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to neurotoxicity, implicating it in neurodegenerative disorders.[8][]

Furthermore, derivatives of related structures, such as thieno[2,3-b]pyridine-2-carboxamides, have been investigated for their biological activities.[10] These compounds have shown potential as antimicrobial, anticancer, and anti-inflammatory agents, highlighting the therapeutic potential of the broader class of pyridine carboxamide derivatives.[10][11] The study of 2,3-Pyridinedicarboxamide and its analogues is therefore a promising area for drug discovery and development.

Safety and Handling

The precursor, 2,3-Pyridinedicarboxylic acid, is known to cause skin and serious eye irritation.[12] It may also cause irritation to the mucous membranes and the upper respiratory tract.[12] Users should handle these compounds with appropriate personal protective equipment in a well-ventilated area. It is stable under normal conditions but is incompatible with strong oxidizing agents.[12][13]

Conclusion

2,3-Pyridinedicarboxamide is a molecule with a well-defined set of physical and chemical properties. Its synthesis from readily available precursors like quinoline is well-documented. While its own biological profile requires further investigation, its structural relationship to the neuroactive quinolinic acid and other biologically active carboxamides makes it a compound of significant interest for researchers in medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in the study and application of this compound.

References

- 1. Pyridine-2,3-dicarboxamide | C7H7N3O2 | CID 578921 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. data.epo.org [data.epo.org]

- 6. EP1052253B1 - Process for the preparation of 2,3-pyridinedicarboxylic acids - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. jinjingchemical.com [jinjingchemical.com]

- 10. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring [mdpi.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. Pyridine-2,3-dicarboxylic acid(89-00-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide to Pyridine-2,3-dicarboxamide (CAS 4663-94-9)

For Researchers, Scientists, and Drug Development Professionals

Chemical Information and Physical Properties

Pyridine-2,3-dicarboxamide, with the CAS number 4663-94-9, is a heterocyclic organic compound. It possesses a pyridine ring substituted with two amide groups at the 2 and 3 positions.

Table 1: Chemical and Physical Properties of Pyridine-2,3-dicarboxamide

| Property | Value | Source |

| CAS Number | 4663-94-9 | - |

| Chemical Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Appearance | White to almost white crystalline powder | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available for the dicarboxamide. The precursor, 2,3-Pyridinedicarboxylic acid, is soluble in water (0.55%), slightly soluble in alcohol, and 20% soluble in DMSO with a hazy appearance.[2] | - |

| IUPAC Name | pyridine-2,3-dicarboxamide | [1] |

| Synonyms | 2,3-Pyridinedicarboxamide | [1] |

Computed Properties (from PubChem) [1]

| Property | Value |

| XLogP3 | -0.7 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 165.053826475 |

| Monoisotopic Mass | 165.053826475 |

| Topological Polar Surface Area | 99.1 Ų |

| Heavy Atom Count | 12 |

| Complexity | 205 |

Synthesis

Inferred Experimental Protocol: Synthesis from 2,3-Pyridinedicarbonyl Dichloride

This protocol is a generalized procedure based on the synthesis of other pyridine dicarboxamides and should be optimized for specific laboratory conditions.

Objective: To synthesize Pyridine-2,3-dicarboxamide from 2,3-Pyridinedicarbonyl dichloride.

Materials:

-

2,3-Pyridinedicarbonyl dichloride

-

Anhydrous ammonia (gas or a solution in an appropriate solvent like dioxane)

-

Anhydrous, inert solvent (e.g., diethyl ether, tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a drying tube is charged with a solution of 2,3-pyridinedicarbonyl dichloride in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Ammonolysis: The solution is cooled in an ice bath (0 °C). Anhydrous ammonia gas is then bubbled through the solution, or a solution of ammonia in an appropriate solvent is added dropwise with vigorous stirring. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Work-up: Upon completion of the reaction, the resulting precipitate (ammonium chloride and the product) is collected by filtration. The solid is then washed with a small amount of cold solvent to remove any unreacted starting material.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Logical Relationship of Synthesis

Caption: Synthesis pathway for Pyridine-2,3-dicarboxamide.

Safety Data

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| Precautionary Statements | P264 | Wash hands thoroughly after handling. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

Potential Biological Activity and Experimental Protocols

While no specific studies on the biological activity of Pyridine-2,3-dicarboxamide (CAS 4663-94-9) were identified, the broader class of pyridine carboxamide derivatives has shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.[3][4]

Potential Antimicrobial Activity

Derivatives of pyridine-2,6-dicarboxamide have demonstrated robust antibacterial properties against Staphylococcus aureus, including methicillin and vancomycin-resistant strains (MRSA and VRSA).[3] The proposed mechanism of action involves cell wall disruption.[3]

This is a generalized protocol for assessing the antimicrobial activity of a compound.

Objective: To determine the minimum inhibitory concentration (MIC) of Pyridine-2,3-dicarboxamide against a panel of pathogenic bacteria.

Materials:

-

Pyridine-2,3-dicarboxamide

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Positive control antibiotic (e.g., ciprofloxacin, vancomycin)

-

Negative control (sterile broth)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in MHB to a standardized concentration (e.g., 1 x 10⁸ CFU/mL). This is further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of the Test Compound: A stock solution of Pyridine-2,3-dicarboxamide is prepared in a suitable solvent. Serial two-fold dilutions are then performed in the 96-well plate using MHB to achieve a range of concentrations.

-

Inoculation: The standardized bacterial suspension is added to each well containing the diluted compound.

-